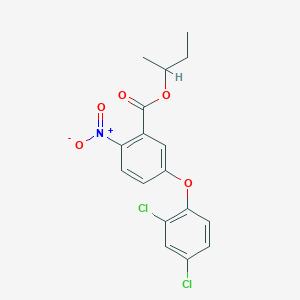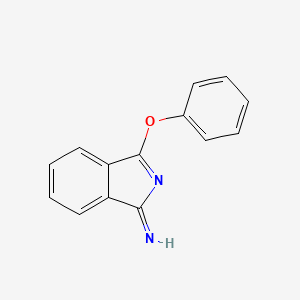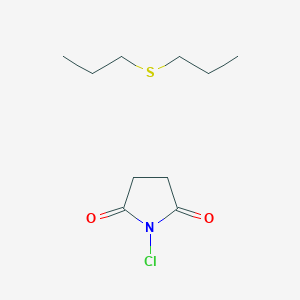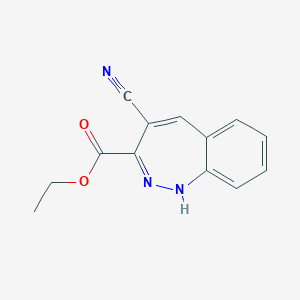![molecular formula C11H11Cl2N3O3 B14613890 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid CAS No. 61019-62-3](/img/structure/B14613890.png)
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid is a compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its antifungal properties and is used in various pharmaceutical applications .
Métodos De Preparación
The synthesis of 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole involves the inhibition of fungal cell membrane synthesis. It targets the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparación Con Compuestos Similares
1-[2-(2,4-Dichlorophenyl)ethyl]imidazole can be compared with other similar compounds such as:
Miconazole: Another imidazole derivative with antifungal properties.
Clotrimazole: A widely used antifungal agent with a similar mechanism of action.
Ketoconazole: An imidazole derivative used in the treatment of fungal infections.
The uniqueness of 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole lies in its specific chemical structure, which provides it with distinct pharmacological properties and a broad spectrum of antifungal activity .
Propiedades
Número CAS |
61019-62-3 |
|---|---|
Fórmula molecular |
C11H11Cl2N3O3 |
Peso molecular |
304.13 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C11H10Cl2N2.HNO3/c12-10-2-1-9(11(13)7-10)3-5-15-6-4-14-8-15;2-1(3)4/h1-2,4,6-8H,3,5H2;(H,2,3,4) |
Clave InChI |
HLCCTMQKRBLNJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CCN2C=CN=C2.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
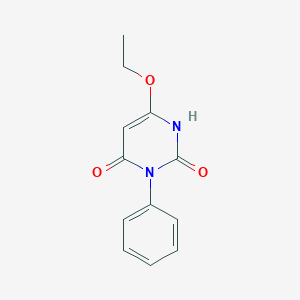

![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)
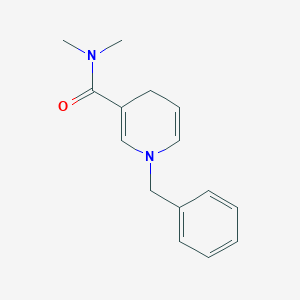
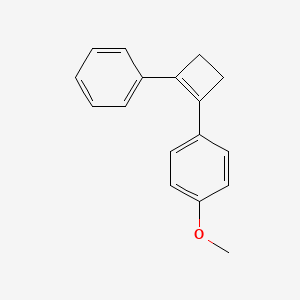
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)
